(5-Acetyl-2-methoxyphenyl)acetic acid
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Overview
Description
(5-Acetyl-2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C11H12O4 It is characterized by the presence of an acetyl group and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Acetyl-2-methoxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of methyl-phenoxide with oxoethanoic acid in the presence of sulfuric acid, iodine, and red phosphorus. The reaction mixture is heated with stirring, followed by filtration and acidification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
(5-Acetyl-2-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids and ketones from oxidation.
- Alcohols from reduction.
- Various substituted aromatic compounds from electrophilic substitution.
Scientific Research Applications
(5-Acetyl-2-methoxyphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of (5-Acetyl-2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylacetic acid: Similar in structure but lacks the acetyl group.
(2-Methylphenoxy)acetic acid: Contains a methyl group instead of an acetyl group.
Indole derivatives: Share some structural similarities and exhibit diverse biological activities
Uniqueness
(5-Acetyl-2-methoxyphenyl)acetic acid is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(5-acetyl-2-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(12)8-3-4-10(15-2)9(5-8)6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQLGQMVEOXQSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368908 |
Source
|
Record name | (5-acetyl-2-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116296-30-1 |
Source
|
Record name | (5-acetyl-2-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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